4-(2-Chlorophenyl)butan-2-one
Overview
Description
4-(2-Chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H11ClO. It features a chloro-substituted phenyl ring attached to a butanone moiety. This compound has garnered attention due to its diverse applications in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
4-(2-Chlorophenyl)butan-2-one is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
The safety data sheet for a similar compound, 2-Butanone, indicates that it is highly flammable and causes serious eye irritation . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . Similar precautions should be taken when handling “4-(2-Chlorophenyl)butan-2-one”.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Chlorophenyl)butan-2-one involves the reductive arylation of electron-deficient olefins. The process typically uses titanium trichloride and N,N-Dimethylformamide as reagents, with 4-chlorobenzenediazonium chloride as the arylating agent . The reaction is carried out under nitrogen atmosphere at low temperatures (0–5°C) to ensure controlled addition and minimize side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reductive arylation techniques. The process is optimized for higher yields and purity, employing advanced distillation and purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological processes and chemical reactions. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)butan-2-one
- 4-(2-Bromophenyl)butan-2-one
- 4-(2-Fluorophenyl)butan-2-one
Uniqueness
4-(2-Chlorophenyl)butan-2-one is unique due to its specific chloro-substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
4-(2-chlorophenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZQCDPJUFKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595034 | |
Record name | 4-(2-Chlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3506-72-7 | |
Record name | 4-(2-Chlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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